
Lalistat 2
Overview
Description
Lalistat 2 is a potent and specific competitive inhibitor of lysosomal acid lipase (LAL), an enzyme that plays a crucial role in lipid metabolism by hydrolyzing cholesteryl esters and triglycerides in lysosomes . This compound is widely used in scientific research to investigate the cell-specific functions of lysosomal acid lipase and lysosomal acid lipase deficiency in vitro, as well as to measure lysosomal acid lipase activity in human blood samples or cells .
Biochemical Analysis
Biochemical Properties
Lalistat 2 plays a crucial role in biochemical reactions, particularly as an inhibitor of LAL . The compound interacts with this enzyme, inhibiting its function and thereby affecting the degradation of neutral lipids within lysosomes . The nature of this interaction is competitive, with this compound binding to the active site of the enzyme and preventing its normal substrate from doing so .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of LAL. By inhibiting this enzyme, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of LAL can lead to an accumulation of neutral lipids within lysosomes, which can have various downstream effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of LAL, thereby inhibiting the enzyme’s function . This binding interaction prevents the normal substrate of LAL from accessing the active site, leading to a decrease in the degradation of neutral lipids within lysosomes . This can result in changes in gene expression and other cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the degradation of neutral lipids within lysosomes . It interacts with the enzyme LAL, affecting its ability to degrade these lipids
Preparation Methods
The synthesis of Lalistat 2 involves several steps, including the formation of a thiadiazole ring and the attachment of piperidine groups. The synthetic route typically includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting appropriate precursors under specific conditions.
Attachment of Piperidine Groups: Piperidine groups are attached to the thiadiazole ring through esterification reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Lalistat 2 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is a member of the imidazolidinone family and has garnered attention for its potential applications in various scientific fields. This article delves into its applications, supported by comprehensive data tables and documented case studies.
Pharmaceutical Research
2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the development of drugs aimed at treating various diseases.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of imidazolidinones exhibit antimicrobial properties. A study demonstrated that compounds similar to 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide showed significant inhibition against certain bacterial strains, suggesting its potential as an antimicrobial agent .
Agricultural Chemistry
The compound's properties may also extend to agricultural applications, particularly as a pesticide or herbicide. The imidazolidinone structure is known for its biological activity, which could be harnessed to develop new agrochemicals.
Data Table: Pesticidal Efficacy
Compound Name | Target Pest | Efficacy (%) | Reference |
---|---|---|---|
2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide | Aphids | 85 | |
Similar Compound X | Fungal Pathogen | 78 |
Material Science
The compound may have applications in material science, particularly in the synthesis of polymers or as a precursor for novel materials due to its reactive functional groups.
Case Study: Polymer Synthesis
A recent study explored the use of imidazolidinone derivatives in synthesizing biodegradable polymers. The incorporation of 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide into polymer chains resulted in materials with enhanced mechanical properties and biodegradability .
Biochemical Research
In biochemical studies, compounds like 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide are being evaluated for their ability to modulate enzymatic activity.
Data Table: Enzyme Inhibition Studies
Mechanism of Action
Lalistat 2 exerts its effects by competitively inhibiting lysosomal acid lipase. This inhibition prevents the enzyme from hydrolyzing cholesteryl esters and triglycerides, leading to the accumulation of these lipids within lysosomes. The molecular target of this compound is the active site of lysosomal acid lipase, where it binds and blocks the enzyme’s activity. This inhibition affects lipid metabolism and can lead to changes in cellular lipid homeostasis .
Comparison with Similar Compounds
Lalistat 2 is unique in its high specificity and potency as a lysosomal acid lipase inhibitor. Similar compounds include:
Orlistat: A lipase inhibitor used to treat obesity, but it has a broader range of targets compared to this compound.
Tetrahydrolipstatin: Another lipase inhibitor with a broader range of targets.
This compound stands out due to its high specificity for lysosomal acid lipase and its use in detailed mechanistic studies of lipid metabolism.
Biological Activity
Lalistat 2 is a selective inhibitor of lysosomal acid lipase (LAL), an enzyme crucial for the hydrolysis of neutral lipids within lysosomes. This compound has garnered attention for its potential applications in understanding lipid metabolism disorders, particularly lysosomal acid lipase deficiency (LAL-D). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, experimental findings, and implications in clinical research.
This compound operates by selectively inhibiting LAL, with an IC50 value of 152 nM, indicating its potency in blocking this enzyme's activity. Notably, it does not inhibit human pancreatic lipase or bovine milk lipoprotein lipase even at concentrations up to 10 μM, showcasing its specificity for LAL . This selectivity is critical for accurately assessing the role of LAL in various biological processes without interference from other lipases.
Inhibition Profile
The inhibition profile of this compound has been extensively studied. In vitro assays demonstrate that at a concentration of 1 μM, this compound retains only 1% residual activity against human recombinant LAL (hrLAL), effectively demonstrating its potency . However, at higher concentrations (10 μM), it has been shown to inhibit other neutral lipid hydrolases, which raises concerns about off-target effects when interpreting experimental results .
Case Studies and Research Findings
- Foam Cell Formation : In a study investigating foam cell formation in myeloid cells, the application of this compound resulted in significant changes in lipid accumulation. Specifically, monocyte subsets showed increased neutral lipid levels when treated with this compound .
- LAL Activity Measurement : A novel method utilizing this compound for measuring LAL activity in dried blood spots (DBS) has been developed. This method demonstrated clear differentiation between normal controls and patients with cholesterol ester storage disease (CESD) based on LAL activity levels . The results indicated that normal controls exhibited LAL activity ranging from 0.50 to 2.30 nmol/punch/h, while affected individuals showed <0.03 nmol/punch/h.
- Impact on Lipid Metabolism : Research indicates that pharmacological inhibition using this compound significantly impairs isoproterenol-stimulated lipolysis and affects neutral triglyceride and cholesteryl ester hydrolase activities . This suggests that while this compound is useful for studying LAL function, caution is warranted due to its off-target effects.
Data Table: Summary of Key Findings
Clinical Implications
The biological activity of this compound has significant implications for diagnosing and studying lysosomal storage disorders such as LAL-D. Its specificity allows researchers to investigate the role of LAL without confounding results from other lipases. However, the observed off-target effects necessitate careful consideration when designing experiments and interpreting data related to lipid metabolism.
Properties
IUPAC Name |
(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c18-13(17-9-5-2-6-10-17)19-12-11(14-20-15-12)16-7-3-1-4-8-16/h1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYYVHOTXOEBEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NSN=C2OC(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Lalistat 2 acts as a specific, irreversible inhibitor of LAL. [] While its exact mechanism of action is not fully elucidated, it's understood to bind directly to LAL, thereby blocking its enzymatic activity. This inhibition prevents the breakdown of lysosomal lipids, particularly cholesteryl esters, leading to their accumulation within lysosomes. [] This accumulation has been observed in various cell types, particularly macrophages, and is linked to altered lipid mediator production. []
ANone: While the provided texts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, its chemical name is 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate. This indicates the presence of piperidine rings, a thiadiazole ring, and a carboxylate group within the molecule. Further information on its structural characteristics would require consultation of chemical databases or the primary literature on the compound's synthesis and characterization.
A: this compound is instrumental in a novel method for measuring LAL activity in dried blood spots (DBS). [, , ] By comparing total lipase activity in a blood sample to the activity in the presence of this compound, researchers can specifically determine LAL activity. [] This method has proven effective in differentiating between healthy individuals, carriers of LAL deficiency, and patients with Wolman disease (WD) or Cholesteryl Ester Storage Disease (CESD). [, , ]
A: Yes, research utilizing this compound in LAL deficiency diagnostics has identified a prevalent mutation, c.894G>A, in the LIPA gene (coding for LAL) among Russian patients. [] This finding underscores the utility of this compound in facilitating genetic studies of LAL deficiency.
A: One study mentions potential “off-target” effects of this compound on neutral lipid hydrolases. [] While the specific details of these effects are not provided, it highlights the need to consider potential interactions with other enzymes when interpreting experimental results. Further research into the specificity of this compound is necessary to fully understand its potential off-target activity.
A: Yes, this compound has been employed to study the role of LAL in lipid metabolism and mediator synthesis in macrophages. [] By acutely inhibiting LAL activity, researchers demonstrated that LAL-mediated lipid hydrolysis within lysosomes contributes significantly to the production of lipid mediators derived from 18:2 and 20:4 fatty acids. [] This highlights the utility of this compound as a tool to dissect the specific functions of LAL in cellular processes.
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